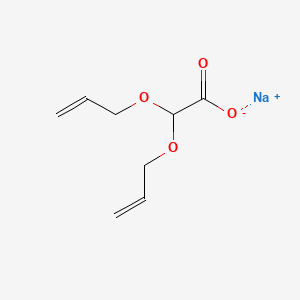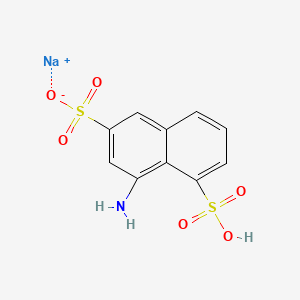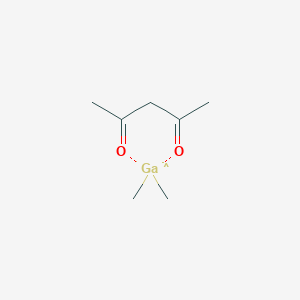
CID 6332934
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6332934: , also known by its chemical name 2,4,6-trinitrotoluene , is a well-known chemical compound primarily used as an explosive material. It is a yellow, odorless, solid substance that is highly stable and can be safely handled under normal conditions. This compound has been widely used in military applications and in the mining industry due to its explosive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced products.
Substitution: Substituted nitrotoluenes and other derivatives.
Applications De Recherche Scientifique
2,4,6-Trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: Used in the development of new explosive materials and safety protocols.
Mécanisme D'action
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.
Comparaison Avec Des Composés Similaires
2,4-Dinitrotoluene: Similar in structure but with two nitro groups instead of three.
2,6-Dinitrotoluene: Another dinitrotoluene isomer with different nitro group positions.
1,3,5-Trinitrobenzene: A trinitro compound with a benzene ring instead of a toluene ring.
Uniqueness: 2,4,6-Trinitrotoluene is unique due to its high stability and explosive power. Compared to other nitro compounds, it is more stable and can be safely handled under normal conditions, making it a preferred choice for military and industrial applications.
Propriétés
Numéro CAS |
21647-72-3 |
|---|---|
Formule moléculaire |
C7H14GaO2 |
Poids moléculaire |
199.91 g/mol |
InChI |
InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3; |
Clé InChI |
YLNOITBCIKZSEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.C[Ga]C |
SMILES canonique |
CC(=O)CC(=O)C.C[Ga]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


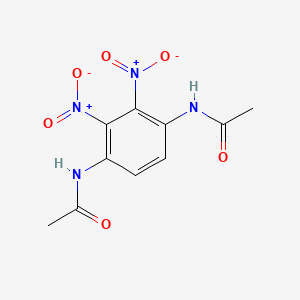
![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)
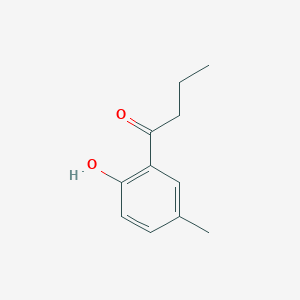

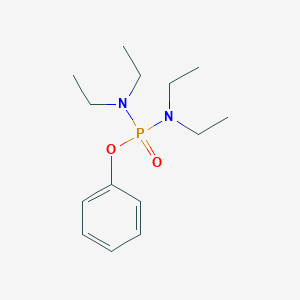
![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
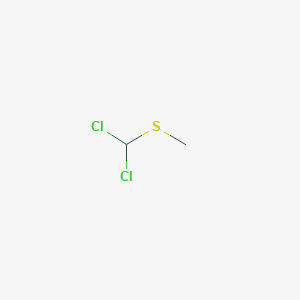
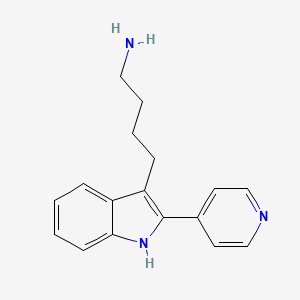

![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)

